

Palmitic acid-d2-2 CAS number and molecular weight.

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Compound of Interest		
Compound Name:	Palmitic acid-d2-2	
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An In-depth Technical Guide to Palmitic acid-d2-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Palmitic acid-d2-2**, a deuterated analog of palmitic acid. It is intended to serve as a core resource for professionals in research and development who utilize stable isotope-labeled compounds for quantitative analysis. This document outlines its chemical properties, provides a detailed experimental protocol for its use as an internal standard in mass spectrometry-based lipidomics, and includes a visual workflow to facilitate experimental design.

Core Compound Identification

Palmitic acid-d2-2, also known as Hexadecanoic-2,2-d2 acid, is a stable isotope-labeled version of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. The deuterium labels at the C-2 position provide a distinct mass shift, making it an ideal internal standard for the accurate quantification of endogenous palmitic acid in various biological matrices by mass spectrometry.[1][2][3][4]

Quantitative Data Summary

The key chemical and physical properties of **Palmitic acid-d2-2** are summarized in the table below for easy reference and comparison.



Property	Value	References
CAS Number	62689-96-7	[1][2][3][5]
Molecular Formula	C16H30D2O2	[2][3]
Molecular Weight	258.44 g/mol	[1][2][5][6]
Synonyms	Hexadecanoic-2,2-d2 acid, C16:0-d2	[1][3][4]
Isotopic Purity	Typically ≥98%	[1][2][4]
Physical Form	Crystalline solid	[3]
Linear Formula	CH3(CH2)13CD2CO2H	[1][5]

Experimental Protocols: Quantification of Palmitic Acid in Biological Samples using GC-MS

The use of a deuterated internal standard is crucial for correcting variations during sample preparation and instrument analysis, ensuring high precision and accuracy.[7] **Palmitic acid-d2-2** is intended for use as an internal standard for the quantification of palmitic acid by GC- or LC-MS.[3][4] The following protocol provides a detailed methodology for the extraction, derivatization, and analysis of total fatty acids from a biological sample (e.g., plasma, cells, or tissue) using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

- Palmitic acid-d2-2 (Internal Standard)
- Unlabeled Palmitic Acid (for calibration curve)
- Solvents: Methanol, Chloroform, Iso-octane, Acetonitrile (HPLC-grade)
- Reagents: Hydrochloric acid (HCl), Potassium hydroxide (KOH), Diisopropylethylamine (DIPEA), Pentafluorobenzyl bromide (PFB-Br)
- Butylated hydroxytoluene (BHT) to prevent oxidation



- Washed glassware to avoid fatty acid contamination
- 2. Sample Preparation and Lipid Extraction (Folch Method):
- Homogenize the biological sample (e.g., 100 μL of serum or ~10^6 cells).[3]
- To the homogenized sample, add a known amount of Palmitic acid-d2-2 internal standard solution. The exact amount should be optimized to be within the range of the calibration curve.
- Add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.005% BHT.[3]
- Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
- Centrifuge at 3000 x g for 5 minutes to separate the layers.[1]
- Carefully collect the lower organic layer (chloroform phase) containing the lipids into a new glass tube.
- Repeat the extraction step on the remaining aqueous layer with another 1 mL of the chloroform:methanol solution to maximize recovery.
- Combine the organic extracts and dry them under a gentle stream of nitrogen or using a speed vacuum.
- 3. Saponification (for Total Fatty Acid Analysis):
- To the dried lipid extract, add 500 μL of 1N KOH in methanol.
- Incubate the mixture at 60°C for 1 hour to hydrolyze the ester linkages and release the fatty acids.
- After incubation, acidify the mixture to a pH < 3 by adding 500 μL of 1N HCl. This protonates
 the fatty acids, making them extractable into an organic solvent.[1]
- 4. Fatty Acid Extraction:
- Add 1 mL of iso-octane to the acidified mixture.



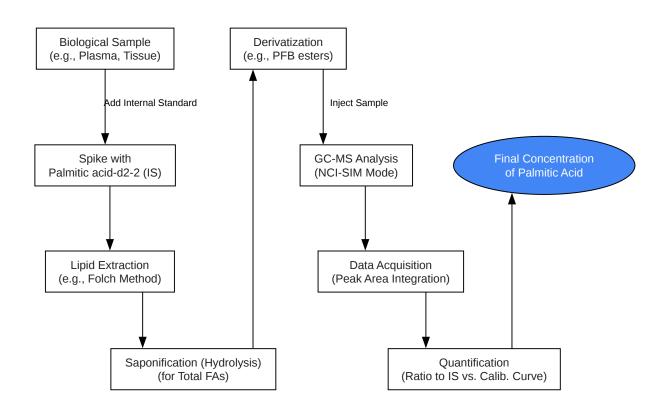
- Vortex and centrifuge at 3000 x g for 1 minute to separate the layers.
- Transfer the upper iso-octane layer, containing the free fatty acids, to a clean glass tube.
 Repeat this extraction once more.
- Dry the pooled iso-octane extracts under a stream of nitrogen.
- 5. Derivatization:
- To the dried fatty acids, add 25 μL of a solution containing 1% PFB-Br in acetonitrile and 25 μL of a solution containing 1% DIPEA in acetonitrile.[1][4] This reaction converts the fatty acids to their pentafluorobenzyl (PFB) esters, which are volatile and suitable for GC-MS analysis.
- Incubate at room temperature for 20 minutes.[1][4]
- Dry the sample completely under a nitrogen stream.
- Reconstitute the derivatized sample in 50 μL of iso-octane for GC-MS injection.[1][4]
- 6. GC-MS Analysis:
- Instrument Setup: Use a GC system coupled to a mass spectrometer. An example column is a Zebron ZB-1 (15 m × 0.25 mm i.d., 0.1 μm film thickness) or equivalent.[4]
- Injection: Inject 1 μL of the derivatized sample in splitless mode.[4]
- GC Program:
 - Initial oven temperature: 150°C
 - Ramp: 10°C/min to 270°C
 - Ramp: 40°C/min to 310°C, hold for 1 minute.[4]
- MS Detection: Operate the mass spectrometer in negative ion chemical ionization (NCI) mode.[1] Use Selected Ion Monitoring (SIM) to monitor the specific m/z ions for the PFB esters of unlabeled palmitic acid and Palmitic acid-d2-2.



 Quantification: Prepare a calibration curve using known amounts of unlabeled palmitic acid standard, spiked with the same amount of Palmitic acid-d2-2 internal standard as the samples. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of palmitic acid in the biological samples can then be determined from this calibration curve.

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of palmitic acid in a biological sample using **Palmitic acid-d2-2** as an internal standard, followed by GC-MS analysis.



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Caption: Workflow for fatty acid quantification using an internal standard.



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